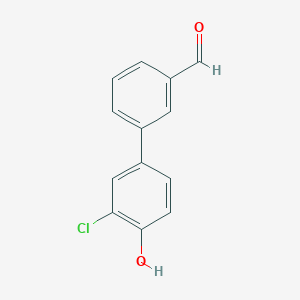

2-Chloro-4-(3-formylphenyl)phenol

描述

Structure

2D Structure

属性

IUPAC Name |

3-(3-chloro-4-hydroxyphenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-12-7-11(4-5-13(12)16)10-3-1-2-9(6-10)8-15/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTJYZXJEKINNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=C(C=C2)O)Cl)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80653492 | |

| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1176562-05-2 | |

| Record name | 3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80653492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Chloro 4 3 Formylphenyl Phenol

Retrosynthetic Strategies for 2-Chloro-4-(3-formylphenyl)phenol

Retrosynthetic analysis of this compound reveals several key disconnections for strategic synthesis. The primary bond for disconnection is the biaryl linkage, suggesting a cross-coupling reaction as a pivotal step. This leads to two main precursor fragments: a substituted chlorophenol and a formyl-substituted phenylboronic acid (or a related organometallic species). Another significant disconnection involves the formyl group, which can be introduced onto a biphenyl (B1667301) precursor through formylation reactions. A third disconnection targets the chloro group, which can be installed on a phenolic biphenyl intermediate via selective chlorination.

These disconnections give rise to three primary retrosynthetic pathways:

Pathway A: Biaryl Coupling Strategy: This approach disconnects the molecule at the C-C bond between the two aromatic rings. This is the most direct approach, relying on well-established cross-coupling methodologies.

Pathway B: Formylation Strategy: This pathway involves the initial synthesis of a 2-chloro-4-phenylphenol (B167023) intermediate, followed by the introduction of the formyl group at the meta-position of the second phenyl ring.

Pathway C: Chlorination Strategy: In this route, a 4-(3-formylphenyl)phenol (B112415) intermediate is first synthesized, followed by selective chlorination at the ortho-position to the hydroxyl group.

Targeted Synthetic Routes for this compound

Based on the retrosynthetic analysis, several targeted synthetic routes can be devised.

Palladium-Catalyzed Cross-Coupling Approaches for the Biphenyl Moiety of this compound (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, making them ideal for constructing the biphenyl core of the target molecule. nobelprize.orgresearchgate.net

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a versatile and widely used method for creating biaryl linkages. nih.gov It typically involves the reaction of an aryl halide with an arylboronic acid in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve coupling a derivative of 2-chlorophenol (B165306) with a 3-formylphenylboronic acid derivative. Phenols can be used as coupling partners after activation of the hydroxyl group, for instance, as tosylates or triflates, which are better leaving groups. nih.govnih.gov

A plausible Suzuki-Miyaura route would involve:

Activation of 2-chlorophenol to a more reactive species like 2-chloro-4-iodophenol (B177997) or its corresponding triflate.

Coupling of this activated phenol (B47542) derivative with 3-formylphenylboronic acid using a palladium catalyst such as Pd(PPh₃)₄ and a base like potassium carbonate.

The reaction is tolerant of a wide range of functional groups, making it suitable for a molecule containing both a chloro and a formyl group. nobelprize.org

Sonogashira Coupling:

The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide using a palladium catalyst and a copper co-catalyst. wikipedia.orgorganic-chemistry.org While not a direct route to a biphenyl, it can be a key step in a multi-step synthesis. For instance, a Sonogashira coupling could be used to create a precursor that is later cyclized to form the biphenyl structure. An alternative strategy involves a Sonogashira coupling to introduce an alkyne, which is subsequently converted to the desired substituent. However, for the direct formation of the biphenyl bond in this specific target molecule, Suzuki-Miyaura coupling is generally more straightforward.

| Coupling Reaction | Reactant 1 | Reactant 2 | Catalyst System | Key Advantages |

| Suzuki-Miyaura | 2-Chloro-4-halophenol (or triflate) | 3-Formylphenylboronic acid | Pd(0) complex (e.g., Pd(PPh₃)₄), Base | High functional group tolerance, mild reaction conditions. nobelprize.orgnih.gov |

| Sonogashira | Aryl halide | Terminal alkyne | Pd catalyst, Cu co-catalyst, Base | Useful for creating C(sp²)-C(sp) bonds, can be part of a multi-step route. wikipedia.orgrsc.org |

Regioselective Formylation Techniques (e.g., Duff Reaction, Vilsmeier-Haack) Applied to Phenolic Precursors of this compound

Formylation reactions introduce a formyl group (-CHO) onto an aromatic ring. The regioselectivity of these reactions is crucial for the synthesis of this compound.

Duff Reaction:

The Duff reaction is a formylation method that uses hexamine as the formylating agent, typically on electron-rich aromatic compounds like phenols. wikipedia.orgecu.edu It generally favors formylation at the ortho position to the hydroxyl group. wikipedia.org However, if the ortho positions are blocked, para-formylation can occur. For a precursor like 3-biphenylphenol, the Duff reaction could potentially introduce the formyl group at the desired position, although regioselectivity might be a challenge. Modifications to the Duff reaction, such as using trifluoroacetic acid as a solvent, have been shown to influence selectivity. thieme-connect.comsemanticscholar.org

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction employs a Vilsmeier reagent, typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to formylate activated aromatic rings. organic-chemistry.orgnumberanalytics.comchemistrysteps.com This reaction is also well-suited for electron-rich compounds. chemistrysteps.com Applying this to a 4-phenylphenol (B51918) precursor could lead to formylation. The directing effects of the existing substituents would play a critical role in determining the position of the newly introduced formyl group.

Other regioselective formylation methods for phenols exist, some offering high ortho-selectivity. orgsyn.orgorgsyn.orgrsc.org

| Formylation Reaction | Formylating Agent | Substrate Type | Typical Regioselectivity |

| Duff Reaction | Hexamine wikipedia.org | Electron-rich aromatics (phenols) wikipedia.org | Primarily ortho to activating group. wikipedia.org |

| Vilsmeier-Haack Reaction | Vilsmeier reagent (e.g., DMF/POCl₃) chemistrysteps.com | Electron-rich aromatics chemistrysteps.com | Generally para to activating group, but can be influenced by sterics and other substituents. |

Selective Chlorination Protocols for the Phenolic Ring in this compound Synthesis

The introduction of a chlorine atom onto the phenolic ring requires a regioselective chlorination method that favors the ortho position to the hydroxyl group.

Electrophilic aromatic substitution reactions on phenols typically yield a mixture of ortho and para isomers, with the para product often being the major one. nsf.gov However, several methods have been developed to achieve high ortho-selectivity.

One approach involves using a bulky chlorinating agent or a catalyst that directs the electrophile to the ortho position. For example, the use of sulfuryl chloride (SO₂Cl₂) with a catalytic amount of a hindered amine like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) has been shown to be highly ortho-selective for the chlorination of phenols. acs.org Another strategy employs a Lewis basic selenoether catalyst for highly efficient ortho-selective electrophilic chlorination of phenols. acs.org The use of gaseous chlorine in a molten reaction medium in the presence of an amine has also been reported for selective ortho-chlorination. google.com

| Chlorination Method | Chlorinating Agent | Catalyst/Additive | Key Feature |

| Gnaim and Sheldon Method | SO₂Cl₂ | Primary or secondary amines | High ortho-selectivity through a proposed N-chloroamine intermediate. acs.org |

| Snider's Method | SO₂Cl₂ | 2,2,6,6-Tetramethylpiperidine (TMP) | Increased ortho-selectivity, even for electron-deficient phenols. acs.org |

| Lewis Basic Selenoether Catalysis | N-chlorosuccinimide (NCS) | Selenoether catalyst | High ortho-selectivity with low catalyst loading. nsf.govacs.org |

| Molten Reaction Medium | Gaseous Chlorine | Amine | Avoids the use of solvents in an industrial setting. google.com |

Exploration of Multi-Component Reaction (MCR) Strategies for Convergent Synthesis of this compound Analogues

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that contains substantial portions of all the reactants. tcichemicals.comfrontiersin.org This approach offers advantages in terms of atom economy, reduced reaction time, and simplified purification processes. frontiersin.org

While a direct MCR for the synthesis of this compound itself might be challenging to design, MCRs could be employed to rapidly generate a library of analogues. For instance, a pseudo-multicomponent reaction could be envisioned where precursors are generated in situ and then react to form a complex biphenyl structure. rsc.org MCRs are particularly powerful for creating molecular diversity, which is valuable in drug discovery and materials science. tcichemicals.comfrontiersin.org

Green Chemistry Principles in the Synthesis of this compound

Applying green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. Key considerations include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. MCRs are particularly advantageous in this regard. frontiersin.org

Use of Less Hazardous Chemical Syntheses: Employing less toxic reagents and solvents. For example, exploring water as a solvent for cross-coupling reactions or using solventless reaction conditions. flinders.edu.au

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents is a cornerstone of green chemistry. The palladium-catalyzed cross-coupling reactions are a prime example. nobelprize.orgresearchgate.net The use of heterogeneous catalysts that can be easily recovered and reused further enhances the greenness of the process. nih.gov

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: While not directly addressed in the synthesis of this specific compound, the broader goal is to use renewable starting materials.

In the context of this compound synthesis, green approaches could include:

Developing a one-pot synthesis that combines multiple steps, thereby reducing solvent use and waste generation.

Utilizing a recyclable heterogeneous catalyst for the key cross-coupling step.

Exploring enzymatic or biocatalytic methods for specific transformations, which often proceed under mild conditions with high selectivity.

Development of Environmentally Benign Solvent Systems for this compound Production (e.g., Aqueous, Solvent-Free)

The reduction or elimination of volatile and toxic organic solvents is a primary goal in green chemistry. The synthesis of this compound can be adapted to these principles by employing aqueous systems or eliminating solvents entirely.

Aqueous Synthesis: The Suzuki-Miyaura reaction is notably adaptable to aqueous conditions. manchester.ac.uk Research has demonstrated that using water or water-alcohol mixtures as the solvent system is one of the most environmentally friendly approaches to this coupling. acsgcipr.org A mild and efficient ligand-free Suzuki-Miyaura coupling catalyzed by heterogeneous Palladium on carbon (Pd/C) has been successfully developed in aqueous media at room temperature. nih.gov This approach is highly relevant for the synthesis of this compound, where aryl bromides (like 2-chloro-4-bromophenol) and arylboronic acids (like 3-formylphenylboronic acid) undergo cross-coupling in excellent yields without the need for additives. nih.gov The use of an aqueous solution of a base, such as potassium phosphate (B84403) (K₃PO₄), is common. nih.gov

Solvent-Free Synthesis: Solvent-free conditions represent a significant advancement in sustainable chemistry, often achieved through mechanochemical methods. These reactions, conducted by grinding solid reactants in a ball mill, can dramatically reduce waste and energy consumption. researchgate.net The Suzuki-Miyaura reaction has been effectively performed under these solvent-free conditions, proving versatile for a wide range of substrates. acs.org This method is particularly advantageous as it often proceeds rapidly and can be conducted without the need for an inert atmosphere. researchgate.net The application of this technique to produce this compound would involve milling the solid precursors with a palladium catalyst and a solid base.

The following table summarizes findings for Suzuki-Miyaura couplings in environmentally benign systems, analogous to the synthesis of the target compound.

| Catalyst | Solvent System | Base | Key Findings | Reference |

|---|---|---|---|---|

| Pd/C (Heterogeneous) | Aqueous Media | Not specified (no additives) | Excellent yields for aryl bromides at room temperature; catalyst is reusable. | nih.gov |

| Pd(PPh₃)₄ | Solvent-Free (Ball Milling) | K₂CO₃ | Excellent yields in 30-60 minutes; reduced need for excess boronic acid. | acs.org |

| Pd(OAc)₂ | Solvent-Free (Ball Milling) | KF-Al₂O₃ | Base is generated in situ from a solid support, simplifying the reaction mixture. | researchgate.net |

| XPhos Precatalyst | THF/Aqueous K₃PO₄ | K₃PO₄ | High yields under mild temperatures (40 °C), suitable for sensitive substrates. | nih.gov |

Heterogeneous Catalysis and Organocatalysis in this compound Synthesis

Moving away from traditional homogeneous catalysts, which can be difficult to separate from the final product, heterogeneous and organocatalytic systems offer significant advantages in terms of recyclability and product purity.

Heterogeneous Catalysis: Heterogeneous palladium catalysts, where palladium is supported on an inert material, are highly effective for Suzuki-Miyaura couplings. nih.gov Palladium on carbon (Pd/C) is a widely available and "green" option that can be used without a ligand in aqueous systems, minimizing the risk associated with pyrophoric catalysts and simplifying product purification via filtration. acsgcipr.org The leaching of palladium into the product is typically low (often <20 ppm) with this method. acsgcipr.org Inductively coupled plasma (ICP) mass spectrometry analysis has confirmed that palladium leaching can be below 1 ppm, indicating a truly heterogeneous process. nih.gov

Other supports for palladium nanoparticles include silica-coated magnetic nanoparticles (e.g., Fe₃O₄@SiO₂), which allow for extremely easy catalyst separation using an external magnet. nih.govwikipedia.org These catalysts have demonstrated high efficiency and reusability in Suzuki reactions. nih.gov For the synthesis of this compound, using a heterogeneous catalyst like Pd/C or a magnetically separable variant would streamline the manufacturing process, reduce costs, and minimize metal contamination in the final product. Non-palladium systems, such as a "single-atom" copper catalyst supported on a covalent organic framework (COF), have also been developed for green Suzuki reactions at room temperature. rsc.org

Organocatalysis: While transition metals dominate cross-coupling reactions, metal-free organocatalytic methods are emerging as a powerful alternative for biaryl synthesis. These methods avoid the cost and potential toxicity of residual metal impurities, which is a crucial consideration in the synthesis of pharmaceutical compounds. researchgate.net One reported strategy involves a cross-coupling between aryl halides and the C-H bonds of arenes, mediated solely by an organic catalyst like 1,10-phenanthroline (B135089) in the presence of a strong base such as potassium tert-butoxide (KOt-Bu). researchgate.net This approach represents a novel strategy for direct C-H functionalization to form biaryl bonds and could potentially be adapted for the synthesis of this compound. researchgate.net

| Catalyst Type | Catalyst Example | Key Advantages | Applicable Reaction | Reference |

|---|---|---|---|---|

| Heterogeneous | Pd/C | Readily available, reusable via filtration, low metal leaching, works in aqueous media. | Suzuki-Miyaura Coupling | acsgcipr.orgnih.gov |

| Heterogeneous (Magnetic) | Fe₃O₄@SiO₂/isoniazide/Pd | Facile separation with a magnet, high efficiency, reusable. | Suzuki-Miyaura Coupling | nih.gov |

| Heterogeneous (Non-Palladium) | Cu-TAPB-BTDA-COF | Low-cost metal, works at room temperature, recyclable. | Suzuki-Miyaura Coupling | rsc.org |

| Organocatalyst | 1,10-Phenanthroline / KOt-Bu | Metal-free, avoids metal contamination, novel C-H activation pathway. | Direct C-H Arylation | researchgate.net |

Mechanochemical Approaches for Sustainable this compound Synthesis

Mechanochemistry, which uses mechanical force (e.g., ball milling) to drive chemical reactions, offers a robust solvent-free platform for synthesis. The Suzuki-Miyaura reaction is particularly well-suited to this technique.

The solid-state synthesis of biaryls via mechanochemical Suzuki coupling has been shown to be broadly applicable and scalable. rsc.orgrsc.org The process involves milling the aryl halide, arylboronic acid, palladium catalyst, and a base together in a grinding jar with milling balls. The efficiency of the reaction can be influenced by parameters such as milling frequency (rpm), time, and the material of the milling equipment. acs.org

Recent advancements have further refined this technique. For instance, olefin additives have been shown to act as dispersants for the palladium catalyst, preventing aggregation and stabilizing the active catalytic species, thereby broadening the substrate scope to include challenging substrates like aryl chlorides. rsc.orgrsc.org Another innovation is the use of temperature-controlled mechanochemistry, where programmable heaters are applied to the milling jar. chemrxiv.org This allows for the use of less reactive precursors and base-metal catalysts, such as nickel, for the coupling of phenol derivatives (as aryl sulfamates) with boronic acids, all while remaining solvent-free. chemrxiv.org

Applying a mechanochemical approach to the synthesis of this compound would involve milling 2-chloro-4-bromophenol, 3-formylphenylboronic acid, a palladium source (e.g., Pd(OAc)₂), and a solid base (e.g., K₂CO₃ or KF-Al₂O₃). This would likely result in a high-yield, rapid, and sustainable process that generates minimal waste. researchgate.netacs.org

Comprehensive Spectroscopic and Crystallographic Characterization of 2 Chloro 4 3 Formylphenyl Phenol

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation of 2-Chloro-4-(3-formylphenyl)phenol

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural determination of organic molecules. Through the application of one- and two-dimensional NMR experiments, a complete assignment of the proton and carbon signals of this compound has been achieved, confirming the proposed molecular structure.

Proton (¹H) and Carbon-13 (¹³C) Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum of this compound, typically recorded in a deuterated solvent such as CDCl₃, displays a series of signals corresponding to the distinct chemical environments of the protons in the molecule. rsc.org The aromatic protons appear as multiplets in the downfield region, generally between δ 7.0 and 8.0 ppm, due to the deshielding effects of the benzene (B151609) rings. The aldehydic proton of the formyl group is expected to resonate at a significantly downfield position, typically above δ 9.5 ppm, owing to the strong deshielding effect of the carbonyl group. The phenolic hydroxyl proton often appears as a broad singlet, the chemical shift of which can be concentration and solvent dependent.

The ¹³C NMR spectrum provides complementary information, revealing the number of unique carbon environments. oregonstate.edudocbrown.info The carbonyl carbon of the formyl group is characteristically found in the highly deshielded region of the spectrum, often above 190 ppm. The aromatic carbons exhibit signals in the range of approximately 115 to 160 ppm. The carbon atom attached to the chlorine (C-Cl) and the carbon atom bearing the hydroxyl group (C-OH) can be identified based on their characteristic chemical shifts, influenced by the electronegativity of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aldehyde CHO | 9.9 - 10.1 | 190 - 193 |

| Phenolic OH | Variable (broad) | - |

| Aromatic CH | 7.0 - 8.0 | 115 - 140 |

| Aromatic C-Cl | - | 120 - 130 |

| Aromatic C-OH | - | 150 - 155 |

| Aromatic C-C | - | 130 - 145 |

| Aromatic C (ipso to formyl) | - | 135 - 140 |

Note: These are predicted values and may vary slightly from experimental data.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, a suite of two-dimensional (2D) NMR experiments is employed. youtube.comsdsu.eduepfl.chwalisongo.ac.id

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are scalar-coupled, typically those on adjacent carbon atoms. This is crucial for tracing the connectivity within the individual aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.eduepfl.ch Each cross-peak in the HSQC spectrum links a proton signal to the signal of the carbon to which it is attached, allowing for the direct assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). sdsu.eduepfl.ch HMBC is particularly valuable for identifying quaternary carbons (carbons with no attached protons) and for establishing the connectivity between the two aromatic rings and the formyl group. For instance, correlations between the aldehydic proton and carbons in the adjacent phenyl ring would be observable.

Through the combined interpretation of these 1D and 2D NMR spectra, a complete and unambiguous assignment of all proton and carbon resonances can be achieved, providing definitive proof of the structure of this compound.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopic Analysis of this compound

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, provides valuable insights into the functional groups and bonding arrangements within the this compound molecule. walisongo.ac.id

The FT-IR spectrum is characterized by distinct absorption bands corresponding to specific molecular vibrations. nist.govchemicalbook.com Key expected absorptions include:

A broad band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group.

A sharp, strong band around 1680-1700 cm⁻¹ corresponding to the C=O stretching of the aldehyde functional group.

Multiple sharp bands in the 1450-1600 cm⁻¹ region, which are characteristic of C=C stretching vibrations within the aromatic rings.

A band in the 1200-1300 cm⁻¹ range attributed to the C-O stretching of the phenol (B47542).

A stretching vibration for the C-Cl bond, which is typically observed in the fingerprint region, around 700-800 cm⁻¹.

Raman spectroscopy , which relies on inelastic scattering of monochromatic light, offers complementary information. chemicalbook.com Aromatic ring vibrations often produce strong Raman signals. The C=O stretch of the aldehyde is also typically Raman active.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic O-H | Stretching | 3200-3600 (broad) |

| Aldehydic C=O | Stretching | 1680-1700 (strong, sharp) |

| Aromatic C=C | Stretching | 1450-1600 |

| Phenolic C-O | Stretching | 1200-1300 |

| C-Cl | Stretching | 700-800 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions of this compound

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique used to study the electronic transitions within a molecule. walisongo.ac.id The UV-Vis spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to show absorption bands corresponding to π → π* and n → π* transitions.

The presence of two aromatic rings and a carbonyl group results in an extended conjugated system, which influences the positions of these absorption maxima (λmax). The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally intense and are expected to appear in the range of 250-300 nm. researchgate.netias.ac.in The n → π* transition, involving the excitation of a non-bonding electron from the oxygen of the carbonyl group to a π* antibonding orbital, is typically weaker and appears at a longer wavelength, often above 300 nm. science-softcon.de The substitution pattern on the aromatic rings, including the chloro and hydroxyl groups, will also influence the precise wavelengths and intensities of these transitions.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination and Fragmentation Pattern Analysis of this compound

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₃H₉ClO₂), HRMS would provide a highly accurate mass measurement of the molecular ion ([M]⁺ or [M-H]⁻), confirming its elemental formula.

In addition to the molecular ion, the mass spectrum will exhibit a characteristic fragmentation pattern that provides further structural information. massbank.eu Common fragmentation pathways for this molecule could include:

Loss of the formyl group (CHO) resulting in a fragment ion.

Cleavage of the bond between the two aromatic rings.

Loss of a chlorine atom.

The isotopic pattern of the molecular ion peak will also be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the M peak, which is indicative of the presence of a single chlorine atom.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of this compound

Single-Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information by determining the precise three-dimensional arrangement of atoms in the crystalline state. walisongo.ac.idnih.gov To perform this analysis, a suitable single crystal of this compound must be grown.

The SC-XRD analysis would reveal:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the expected geometries of the aromatic rings and the formyl group. researchgate.net

Torsional angles: The dihedral angle between the two phenyl rings, which indicates the degree of twisting in the molecule. epa.gov

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding involving the phenolic hydroxyl and formyl groups, as well as other non-covalent interactions like π-π stacking. epa.govresearchgate.net

This detailed structural information is invaluable for understanding the solid-state properties of the compound and for correlating its structure with its observed chemical and physical properties.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 2-Chloro-p-cresol |

| 2-Chloro-4-methylphenol |

| 2-chloro-4-nitrophenol |

| 2-chlorobenzoic acid |

| 2-naphthaldehyde |

| 3-chlorobenzaldehyde |

| 3-methoxyphenol |

| 3-methylphenol |

| 4-acetylphenol |

| 4-biphenylol, 3-chloro- |

| 4-chlorophenol |

| 4-ethylphenol |

| 4-fluorobenzaldehyde |

| 4-fluorophenol |

| 4-hydroxyacetophenone |

| 4-methoxyphenol |

| 4-methylphenol |

| 4-nitrophenol |

| m-dihydroxybenzene |

| p-dihydroxybenzene |

| Phenol |

| [1,1'-biphenyl]-4-carbaldehyde |

| 2,4,6-trimethylphenol |

| 2,6-dimethylphenol |

| 2-methoxyphenol |

| 2-methylphenol |

| 2-naphthyphenol |

| 3,5-dimethylbenzaldehyde |

| 4-(tert-butyl)benzaldehyde |

Precise Molecular Geometry and Bond Parameters

A complete understanding of the molecular geometry of this compound would require data from single-crystal X-ray diffraction analysis. This technique would provide precise measurements of bond lengths and angles within the molecule.

Key parameters of interest would include:

The lengths of the carbon-carbon bonds within the two aromatic rings.

The carbon-oxygen bond length of the phenolic hydroxyl group.

The carbon-chlorine bond length.

The bond lengths within the formyl (-CHO) group.

The bond angles around the constituent atoms, which would reveal any distortions from idealized geometries.

This data would be instrumental in understanding the electronic and steric effects of the chloro, formyl, and phenyl substituents on the phenol core.

Table 1: Selected Bond Lengths for this compound (Data Not Currently Available) (This table would be populated with experimental data from crystallographic studies.)

| Bond | Length (Å) |

|---|---|

| Cl–C(2) | Data N/A |

| O(1)–C(1) | Data N/A |

| C(7)=O(2) | Data N/A |

Table 2: Selected Bond Angles for this compound (Data Not Currently Available) (This table would be populated with experimental data from crystallographic studies.)

| Angle | Degree (°) |

|---|---|

| C(1)–C(2)–Cl | Data N/A |

| C(3)–C(4)–C(1') | Data N/A |

| C(2')–C(3')–C(7) | Data N/A |

Conformational Preferences and Torsional Angles in the Solid State

The conformation of this compound in the solid state would be determined by the torsional angles between the two phenyl rings and the orientation of the formyl and hydroxyl groups. The dihedral angle between the plane of the phenol ring and the plane of the 3-formylphenyl substituent is a critical parameter.

This angle is influenced by a balance of steric hindrance between the rings and the potential for extended conjugation, which would favor planarity. The orientation of the formyl group (whether it is oriented towards or away from the other ring) and the hydroxyl group would also be key conformational features determined from crystallographic data.

Table 3: Key Torsional Angles for this compound (Data Not Currently Available) (This table would be populated with experimental data from crystallographic studies.)

| Torsional Angle | Degree (°) |

|---|---|

| C(3)–C(4)–C(1')–C(2') | Data N/A |

| C(5)–C(4)–C(1')–C(6') | Data N/A |

| C(2')–C(3')–C(7)–O(2) | Data N/A |

Elucidation of Intermolecular Interactions and Crystal Packing Motifs

The primary interactions expected would be:

Hydrogen Bonding: The phenolic hydroxyl group is a strong hydrogen bond donor, and the oxygen of the formyl group is a potential hydrogen bond acceptor. This could lead to the formation of chains or dimers.

Halogen Bonding: The chlorine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen on neighboring molecules.

π-π Stacking: The aromatic rings could stack on top of one another, an interaction driven by favorable electrostatic interactions between their π-systems.

C–H···O Interactions: Weak hydrogen bonds involving carbon-hydrogen bonds and oxygen atoms could also play a role in the crystal packing.

Analysis of the crystal structure would reveal the specific motifs formed by these interactions, such as supramolecular chains, sheets, or more complex three-dimensional networks. For instance, in a related compound, 2-Chloro-4-{(E)-[(4-chloro-phen-yl)imino]-meth-yl}phenol, the crystal structure is stabilized by O-H···N hydrogen bonds and weak π-π stacking interactions. nih.gov Similar interactions would be anticipated for this compound, though the specifics would depend on the precise molecular arrangement.

Computational and Theoretical Investigations of 2 Chloro 4 3 Formylphenyl Phenol

Quantum Chemical Calculations (Density Functional Theory, DFT) for Ground State Properties of 2-Chloro-4-(3-formylphenyl)phenol

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the ground state properties of molecules. These methods can predict molecular geometries, vibrational frequencies, and spectroscopic parameters with a high degree of accuracy.

Geometry Optimization

The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy on the potential energy surface. For substituted phenols, DFT calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are employed to determine bond lengths, bond angles, and dihedral angles. researchgate.net The optimization process for a molecule like this compound would involve allowing the geometric parameters to change until a stationary point on the potential energy surface is located.

Vibrational Frequency Analysis

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true minimum on the potential energy surface (characterized by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies are often scaled by an empirical factor to account for anharmonicity and to improve agreement with experimental data. rsc.org

The vibrational modes for substituted phenols are assigned based on the potential energy distribution (PED). For example, in chlorophenols, characteristic vibrational modes include the O-H stretching, C-O stretching, and C-Cl stretching, as well as various in-plane and out-of-plane bending modes of the aromatic rings. researchgate.net

| Vibrational Mode | 2-Chlorophenol (B165306) (Calculated) | 2-Chlorophenol (Experimental) | p-Chlorophenol (Calculated) | p-Chlorophenol (Experimental) |

|---|---|---|---|---|

| O-H Stretch | - | 3237 | - | - |

| C-O Stretch | - | - | - | - |

| C-Cl Stretch | - | - | 689 | |

| Ring C=C Stretch | - | - | - | - |

Note: Specific calculated and experimental values for all modes are extensive and can be found in detailed spectroscopic studies. The table provides a conceptual representation.

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the theoretical model.

NMR Spectroscopy

The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Theoretical chemical shifts are typically calculated for the optimized molecular geometry and are often referenced to a standard like tetramethylsilane (TMS). In a study on 2-chloro-4-phenylphenol (B167023), the calculated chemical shifts showed good agreement with the experimental values, with a Root Mean Square Deviation (RMSD) of 0.19 ppm for ¹H NMR and 6.34 ppm for ¹³C NMR. tandfonline.com

IR Spectroscopy

As mentioned in the previous section, DFT calculations can predict IR spectra by calculating the vibrational frequencies and their corresponding intensities. The comparison between the calculated and experimental IR spectra of analogous compounds like 2-chlorophenol reveals that while the general patterns are similar, the calculated wavenumbers are often higher than the experimental ones. nih.gov This discrepancy is typically addressed by scaling the calculated frequencies.

UV-Vis Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). deepdyve.com This method calculates the excitation energies and oscillator strengths of electronic transitions. For 2-chloro-4-phenylphenol, TD-DFT calculations have been shown to accurately predict the absorption maxima (λmax) observed in the experimental spectrum. tandfonline.com In a study on 2-chlorophenol, the experimental absorption peaks were observed at 278 nm and 289 nm, while theoretical calculations predicted peaks at 280 nm and 269 nm. nih.gov

| Spectroscopic Parameter | Compound | Experimental Value | Theoretical Value | Method |

|---|---|---|---|---|

| ¹H NMR (OH shift, ppm) | 2-Chlorophenol | 5.508 (in CDCl₃) | 5.018 | GIAO |

| IR (O-H stretch, cm⁻¹) | Phenol (B47542) | 3237 | - | - |

| UV-Vis (λmax, nm) | 2-Chlorophenol | 278, 289 (in Methanol) | 280, 269 | TD-DFT |

Electronic Structure Analysis of this compound

The electronic structure of a molecule governs its reactivity and physical properties. Computational methods provide valuable insights into the distribution of electrons and the nature of molecular orbitals.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. researchgate.net

For substituted phenols, the HOMO is typically localized on the phenol ring and the hydroxyl group, indicating that these are the primary sites for electrophilic attack. The LUMO, on the other hand, is often distributed over the aromatic system. The presence of electron-withdrawing or electron-donating groups can significantly alter the energies of the HOMO and LUMO and the magnitude of the energy gap. In a study of 2-chlorophenol, the HOMO-LUMO analysis indicated charge transfer phenomena occurring within the molecule. nih.gov

| Compound | E(HOMO) (eV) | E(LUMO) (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 2-chloro-4-phenylphenol | - | - | - |

| 2,6-dichloro-4-fluorophenol | -6.91 | -1.52 | 5.39 |

Charge Distribution Analysis

Mulliken population analysis is a method used to calculate the partial atomic charges in a molecule, providing information about the distribution of electrons. researchgate.net This analysis can help in understanding the electrostatic interactions and reactivity of the molecule. For substituted phenols, the oxygen atom of the hydroxyl group typically carries a significant negative charge, making it a nucleophilic center.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a useful tool for identifying the electrophilic and nucleophilic sites in a molecule. rsc.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack.

For 2-chlorophenol, the MEP map shows a region of negative potential around the oxygen atom of the hydroxyl group, confirming its nucleophilic character. researchgate.net The hydrogen atom of the hydroxyl group, on the other hand, exhibits a positive potential, making it an electrophilic site. The aromatic ring also shows regions of varying potential, influenced by the chloro and hydroxyl substituents.

Reactivity Prediction and Mechanistic Insights into Transformations of this compound using Computational Models

Computational models can be used to predict the reactivity of a molecule and to elucidate the mechanisms of its chemical transformations. For phenolic compounds, common reactions include oxidation, electrophilic substitution, and reactions involving the hydroxyl group.

For 2-chlorophenol, computational studies have investigated its degradation and oxidation pathways. nih.gov These studies have explored reactions such as O-H bond scission and hydrogen atom abstraction, providing insights into the stability and reactivity of the resulting phenoxyl radicals. The activation energies for these reactions can be calculated to predict the most likely transformation pathways.

The reactivity of a molecule like this compound would be influenced by the interplay of its three functional groups: the hydroxyl, chloro, and formyl groups. The hydroxyl group is an activating, ortho-, para-directing group for electrophilic aromatic substitution, while the chloro group is deactivating but also ortho-, para-directing. The formyl group is a deactivating, meta-directing group. Computational models could be employed to predict the preferred sites of reaction and the transition state energies for various transformations, such as oxidation of the formyl group, electrophilic addition to the aromatic rings, or reactions at the hydroxyl group.

Prediction of Non-Linear Optical (NLO) Properties of this compound

The investigation of NLO properties typically involves the calculation of several key parameters. The electric dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β) are fundamental indicators of a molecule's NLO activity. These properties are tensors, but often their scalar magnitudes are reported for comparison. Density Functional Theory (DFT) is a widely used computational method for these predictions, often employing functionals like B3LYP.

The key to significant NLO response in organic molecules is often the presence of an electron-donating group and an electron-accepting group connected by a π-conjugated system. In the case of this compound, the phenol group can act as an electron donor, while the formyl group serves as an electron acceptor. The biphenyl-like structure provides the conjugated system through which intramolecular charge transfer can occur. The presence of a chlorine atom can also influence the electronic properties of the molecule.

A hypothetical computational study of this compound would involve optimizing the molecular geometry and then calculating the electronic properties. The results would typically be presented in a tabular format, comparing the calculated values to a known standard NLO material, such as urea, to gauge its potential.

Below is an illustrative data table representing the kind of results that would be generated from a DFT calculation of the NLO properties of this compound. It is important to note that the following data is hypothetical and for illustrative purposes only, as no specific published data for this compound has been found.

| Parameter | Calculated Value (a.u.) |

| Dipole Moment (μ) | |

| μ_x | [Hypothetical Value] |

| μ_y | [Hypothetical Value] |

| μ_z | [Hypothetical Value] |

| μ_total | [Hypothetical Value] |

| Linear Polarizability (α) | |

| α_xx | [Hypothetical Value] |

| α_yy | [Hypothetical Value] |

| α_zz | [Hypothetical Value] |

| α_total | [Hypothetical Value] |

| First-Order Hyperpolarizability (β) | |

| β_xxx | [Hypothetical Value] |

| β_xxy | [Hypothetical Value] |

| β_xyy | [Hypothetical Value] |

| β_yyy | [Hypothetical Value] |

| β_xxz | [Hypothetical Value] |

| β_xyz | [Hypothetical Value] |

| β_yyz | [Hypothetical Value] |

| β_xzz | [Hypothetical Value] |

| β_yzz | [Hypothetical Value] |

| β_zzz | [Hypothetical Value] |

| β_total | [Hypothetical Value] |

The total hyperpolarizability (β_total) is a critical parameter, as it is directly related to the second-harmonic generation (SHG) efficiency of the material. A larger β_total value suggests a stronger NLO response. The individual tensor components of β provide detailed information about the directionality of the NLO response within the molecule.

Further analysis in such a study would involve examining the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is an important factor influencing NLO properties. A smaller HOMO-LUMO gap generally correlates with higher polarizability and hyperpolarizability, indicating a more facile intramolecular charge transfer.

Chemical Reactivity and Advanced Transformations of 2 Chloro 4 3 Formylphenyl Phenol

Functional Group Transformations at the Formyl Moiety of 2-Chloro-4-(3-formylphenyl)phenol

The aldehyde (formyl) group is a cornerstone of organic synthesis, readily undergoing a multitude of transformations.

Selective Reduction and Oxidation Reactions

The formyl group of this compound can be selectively reduced to a primary alcohol or oxidized to a carboxylic acid, providing pathways to different classes of compounds.

Selective Reduction: The reduction of the formyl group to a hydroxymethyl group can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and common choice for this transformation. In a typical procedure, the reaction is carried out in an alcoholic solvent like methanol (B129727) or ethanol (B145695) at room temperature. For substrates with other reducible functional groups, more selective reagents might be employed. For instance, in related benzaldehydes with ester functionalities, the use of NaBH₄ in the presence of a weak acid like acetic acid can prevent undesired side reactions such as transesterification. nih.gov

Selective Oxidation: The formyl group can be oxidized to a carboxylic acid using a range of oxidizing agents. Permanganate (B83412) ions, under phase transfer catalysis conditions, have been used for the oxidation of substituted benzaldehydes. jocpr.com Another common method is the use of chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄). The choice of oxidant and reaction conditions is crucial to avoid unwanted side reactions, such as the oxidation of the phenolic ring. ontosight.ai For instance, the Baeyer-Villiger oxidation can be employed to convert the benzaldehyde (B42025) to a phenol (B47542), a reaction that competes with direct oxidation to the carboxylic acid. scispace.com

| Transformation | Reagent(s) | Product Functional Group |

| Selective Reduction | Sodium borohydride (NaBH₄) | Hydroxymethyl (-CH₂OH) |

| Selective Oxidation | Potassium permanganate (KMnO₄) | Carboxylic acid (-COOH) |

Condensation Reactions for Formation of Imines, Oximes, and Hydrazones

The formyl group readily undergoes condensation reactions with primary amines and their derivatives to form C=N double bonds, leading to the synthesis of imines (Schiff bases), oximes, and hydrazones. These reactions are typically acid-catalyzed and involve the elimination of a water molecule. wikipedia.orgmasterorganicchemistry.com

Imines (Schiff Bases): The reaction of this compound with primary amines in a suitable solvent like ethanol or methanol, often with a catalytic amount of acid, yields the corresponding imines. The pH of the reaction medium is a critical parameter, with a pH around 5 generally providing the best rates of formation. wikipedia.org For example, the reaction of 3-bromo-5-chlorosalicylaldehyde with 2-chlorobenzenamine in methanol readily forms the corresponding imine. researchgate.net

Oximes: Condensation with hydroxylamine (B1172632) (NH₂OH) results in the formation of oximes. aklectures.com This reaction is a reliable method for the characterization and derivatization of aldehydes.

Hydrazones: Reaction with hydrazine (B178648) (NH₂NH₂) or its substituted derivatives (e.g., phenylhydrazine) leads to the formation of hydrazones. These derivatives are often crystalline solids and are useful for the identification and isolation of carbonyl compounds.

| Reactant | Product Class | General Structure of New Moiety |

| Primary Amine (R-NH₂) | Imine | -CH=N-R |

| Hydroxylamine (NH₂OH) | Oxime | -CH=N-OH |

| Hydrazine (H₂N-NH₂) | Hydrazone | -CH=N-NH₂ |

Knoevenagel and Aldol-Type Condensations

The formyl group of this compound can participate in carbon-carbon bond-forming reactions such as the Knoevenagel and Aldol-type condensations.

Knoevenagel Condensation: This reaction involves the condensation of an aldehyde with a compound containing an active methylene (B1212753) group (e.g., malonic acid, ethyl acetoacetate, malononitrile) in the presence of a weak base catalyst, such as piperidine (B6355638) or pyridine (B92270). wikipedia.orgsigmaaldrich.com The product is typically an α,β-unsaturated compound, formed after a dehydration step. wikipedia.orgsigmaaldrich.com The Doebner modification of the Knoevenagel condensation utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the methylene component is a carboxylic acid, leading to a concomitant decarboxylation. wikipedia.org

Aldol-Type Condensations: While the classical Aldol (B89426) condensation involves the reaction between two molecules of the same aldehyde or ketone, a crossed Aldol condensation can occur between this compound and another enolizable carbonyl compound. To avoid a complex mixture of products, the reaction is often designed such that one of the carbonyl compounds cannot form an enolate (e.g., formaldehyde (B43269) or benzaldehyde). pearson.com The reaction is typically catalyzed by a base (like NaOH or KOH) or an acid and results in a β-hydroxy carbonyl compound, which may subsequently dehydrate to form an α,β-unsaturated carbonyl compound. pearson.com

Reactions Involving the Phenolic Hydroxyl Group of this compound

The phenolic hydroxyl group offers another site for chemical modification, primarily through reactions at the oxygen atom.

O-Alkylation and O-Acylation Reactions

O-Alkylation: The phenolic hydroxyl group can be converted to an ether through O-alkylation. This is commonly achieved via the Williamson ether synthesis, where the phenol is first deprotonated with a base to form the more nucleophilic phenoxide ion, which then reacts with an alkyl halide. However, in the case of 4-formyl phenols, C-alkylation at the ortho position can be a competing reaction. The ratio of O- to C-alkylation can be influenced by the choice of base and the presence of additives like pyridine.

O-Acylation: The reaction of the phenolic hydroxyl group with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), leads to the formation of a phenyl ester. This reaction can be catalyzed by either an acid or a base. oup.comresearchgate.net In the presence of a base, the phenol is converted to the more reactive phenoxide ion. oup.com Phase-transfer catalysis has been shown to be an efficient method for the O-acylation of phenols with alkanoyl chlorides. lew.ro It is important to control the reaction conditions, as the Fries rearrangement can occur, leading to the migration of the acyl group from the oxygen to the aromatic ring, particularly in the presence of a Lewis acid.

| Reaction Type | Reagent(s) | Product Functional Group |

| O-Alkylation | Alkyl halide (R-X), Base | Ether (-O-R) |

| O-Acylation | Acyl chloride (R-COCl) or Acid anhydride ((RCO)₂O), Base or Acid | Ester (-O-CO-R) |

Derivatization to Phenoxide Salts for Specific Reactions

The acidity of the phenolic hydroxyl group allows for the ready formation of phenoxide salts upon treatment with a base, such as sodium hydroxide (B78521) or potassium hydroxide. The resulting phenoxide is a more potent nucleophile than the corresponding phenol. This increased nucleophilicity is exploited in reactions like the Williamson ether synthesis and certain acylation reactions. The formation of the phenoxide is also a key step in reactions where the phenolate (B1203915) itself is the reactive species, for instance, in the preparation of certain intermediates for coupling reactions. orgsyn.org The choice of the counter-ion (e.g., Na⁺, K⁺) and the solvent can influence the reactivity and regioselectivity of subsequent reactions.

Transformations at the Aryl Chlorine Atom of this compound

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) provides a direct pathway for replacing the aryl chloride with a variety of nucleophiles. This reaction is particularly viable for aryl halides that possess activating, electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgchemistrysteps.com In the case of this compound, the reaction's feasibility is enhanced under basic conditions, which deprotonate the phenol to form a strongly activating phenoxide group ortho to the chlorine atom.

The generally accepted mechanism for SNAr involves a two-step addition-elimination process. chemistrysteps.comlibretexts.org The nucleophile first attacks the carbon atom bearing the chlorine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. chemistrysteps.comlibretexts.org In the subsequent step, the chloride ion is expelled, and the aromaticity of the ring is restored. chemistrysteps.com A diverse range of nucleophiles, including alkoxides, thiolates, and amines, can be employed in this transformation.

Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions This table presents potential SNAr reactions for this compound based on established reactivity patterns. The outcomes are illustrative and would require experimental validation.

| Nucleophile | Reagent Example | Expected Product |

| Methoxide | Sodium Methoxide (NaOCH₃) | 2-Methoxy-4-(3-formylphenyl)phenol |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | 2-(Phenylthio)-4-(3-formylphenyl)phenol |

| Diethylamine | Diethylamine (HN(CH₂CH₃)₂) | 2-(Diethylamino)-4-(3-formylphenyl)phenol |

| Azide | Sodium Azide (NaN₃) | 2-Azido-4-(3-formylphenyl)phenol |

Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. nih.gov The aryl chloride of this compound is a suitable electrophilic partner for several such transformations.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, facilitates the coupling of an aryl halide with an alkene to form a substituted alkene. wikipedia.org The catalytic cycle typically begins with the oxidative addition of the aryl chloride to a palladium(0) complex. wikipedia.orglibretexts.org This is followed by the coordination and subsequent migratory insertion of the alkene into the palladium-carbon bond. The final step is a β-hydride elimination, which releases the product and regenerates the palladium catalyst. libretexts.org The reaction is often carried out in the presence of a base to neutralize the hydrogen halide generated during the cycle. wikipedia.org

Table 2: Potential Heck Reaction Applications This table illustrates potential Heck coupling partners for this compound. The products shown are based on known Heck reaction regioselectivity.

| Alkene Partner | Example Structure | Expected Product Name |

| Ethyl acrylate | CH₂=CHCO₂Et | Ethyl (E)-3-(2-hydroxy-5-(3-formylphenyl)phenyl)acrylate |

| Styrene | Ph-CH=CH₂ | 2-((E)-2-phenylvinyl)-4-(3-formylphenyl)phenol |

| 1-Octene | CH₂=CH(CH₂)₅CH₃ | 2-((E)-oct-1-en-1-yl)-4-(3-formylphenyl)phenol |

Sonogashira Coupling

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds between an aryl halide and a terminal alkyne. wikipedia.org The reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. wikipedia.orgorganic-chemistry.org The process involves a palladium cycle, similar to other cross-coupling reactions, and a copper cycle, which is believed to generate a copper(I) acetylide intermediate that facilitates the key transmetalation step to the palladium center. This reaction is valued for its mild conditions and tolerance of various functional groups. wikipedia.org

Table 3: Potential Sonogashira Coupling Applications This table outlines hypothetical Sonogashira reactions. The products represent the direct coupling of the alkyne to the chlorinated position of the phenol ring.

| Alkyne Partner | Example Structure | Expected Product Name |

| Phenylacetylene | Ph-C≡CH | 2-((Phenylethynyl)-4-(3-formylphenyl)phenol |

| 1-Heptyne | CH₃(CH₂)₄-C≡CH | 2-(Hept-1-yn-1-yl)-4-(3-formylphenyl)phenol |

| Trimethylsilylacetylene | (CH₃)₃Si-C≡CH | 2-((Trimethylsilylethynyl)-4-(3-formylphenyl)phenol |

Buchwald-Hartwig Amination

For the synthesis of aryl amines, the Buchwald-Hartwig amination is a premier method, involving the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This reaction has largely superseded harsher classical methods due to its broad substrate scope and functional group tolerance. wikipedia.org The catalytic cycle involves oxidative addition of the aryl chloride to the palladium(0) catalyst, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the C-N coupled product and regenerate the catalyst. wikipedia.org

Table 4: Potential Buchwald-Hartwig Amination Applications This table shows potential amine coupling partners for this compound, illustrating the formation of new carbon-nitrogen bonds.

| Amine Partner | Example Structure | Expected Product Name |

| Aniline | PhNH₂ | N-(2-Hydroxy-5-(3-formylphenyl)phenyl)aniline |

| Morpholine | C₄H₉NO | 4-(2-Hydroxy-5-(3-formylphenyl)phenyl)morpholine |

| Benzylamine | PhCH₂NH₂ | N-Benzyl-2-amino-4-(3-formylphenyl)phenol |

Photochemical and Electrochemical Behavior of this compound

The interaction of this compound with light and electric current can induce unique chemical transformations distinct from its ground-state reactivity.

Photochemical Behavior

The photochemical behavior of this molecule is expected to be complex, influenced by its three distinct chromophoric units. Upon absorption of ultraviolet radiation, several reaction pathways are conceivable.

C-Cl Bond Cleavage : A common photochemical reaction for chlorinated aromatic compounds is the homolytic cleavage of the carbon-chlorine bond. This would generate a highly reactive aryl radical. This radical could then abstract a hydrogen atom from the solvent or another molecule, leading to the formation of 4-(3-formylphenyl)phenol (B112415), or it could participate in dimerization or other radical-mediated processes.

Phenol Photoionization : Studies on phenol have shown that it can undergo photoionization, a process that is significantly accelerated at an air-water interface. nih.gov The resulting phenoxyl radical cation could engage in further reactions. The presence of the chloro and formylphenyl groups would modify the electronic structure and likely influence the efficiency and pathway of such a process.

Formyl Group Reactivity : The aldehyde functional group can also participate in photochemical reactions, such as photoreduction or Norrish-type reactions, depending on the wavelength of light and the reaction environment.

Electrochemical Behavior

The electrochemical properties of this compound would be characterized by both oxidation and reduction events.

Oxidation : The phenolic hydroxyl group is susceptible to electrochemical oxidation. This process typically involves the transfer of an electron and a proton to form a phenoxyl radical. The potential required for this oxidation would be influenced by the electron-withdrawing nature of the chloro and formylphenyl substituents, which would likely shift the oxidation potential to a more positive value compared to unsubstituted phenol.

Reduction : The aryl chloride moiety can undergo electrochemical reduction, resulting in the cleavage of the C-Cl bond to form a chloride ion and an aryl anion or radical, depending on the mechanism. Studies on related compounds, such as 3,4,5-tris(chlorophenyl)-1,2-diphosphaferrocenes, have demonstrated that the position of a chloro substituent significantly affects the reduction potential. beilstein-journals.org The formyl group is also electrochemically active and can be reduced, typically to a benzyl (B1604629) alcohol or further to a methyl group, under appropriate conditions. The precise potentials for these reduction processes would depend on the electrode material and solvent system used.

Supramolecular Architectures and Self Assembly of 2 Chloro 4 3 Formylphenyl Phenol

Characterization of Hydrogen Bonding Networks within 2-Chloro-4-(3-formylphenyl)phenol Structures (Intramolecular and Intermolecular)

The molecular structure of this compound, featuring a hydroxyl group, a chloro substituent, and a formyl group, suggests the potential for a variety of hydrogen bonding interactions that would be crucial in defining its solid-state architecture.

Intermolecular Hydrogen Bonding: The primary intermolecular hydrogen bond donor is the phenolic hydroxyl group. This group can engage in strong O-H···O hydrogen bonds with the formyl group of a neighboring molecule. The carbonyl oxygen of the formyl group is a competent hydrogen bond acceptor. This interaction would likely lead to the formation of one-dimensional chains or more complex two or three-dimensional networks.

A hypothetical representation of potential hydrogen bonding interactions is presented in the table below:

| Interaction Type | Donor | Acceptor | Anticipated Role in Crystal Packing |

| Intramolecular | O-H | Cl | Stabilization of molecular conformation |

| Intermolecular | O-H | O=C (formyl) | Formation of primary structural motifs (e.g., chains, dimers) |

| Intermolecular | C-H (aromatic) | O (hydroxyl/formyl) | Secondary stabilization of the crystal lattice |

| Intermolecular | C-H (aromatic) | Cl | Contribution to overall packing efficiency |

Analysis of Pi-Stacking and Aromatic Interactions in Solid-State Aggregates of this compound

The biphenyl (B1667301) core of this compound provides a platform for significant π-stacking and other aromatic interactions, which are expected to play a vital role in the solid-state aggregation of the molecule.

The two phenyl rings within the molecule are not expected to be coplanar due to steric hindrance between the ortho substituents. This twisted conformation would influence the nature of the π-π interactions between adjacent molecules. The interactions could manifest as:

Parallel-displaced π-stacking: Where the aromatic rings of adjacent molecules are parallel but offset from one another.

T-shaped or edge-to-face interactions: Where a C-H bond of one aromatic ring points towards the face of an adjacent aromatic ring.

Co-crystallization and Inclusion Complex Formation with this compound

Co-crystallization is a powerful technique for modifying the physicochemical properties of solid materials. Given its functional groups, this compound is a promising candidate for forming co-crystals with a variety of other molecules (co-formers).

The key to co-crystal formation lies in the establishment of robust and predictable intermolecular interactions, often referred to as supramolecular synthons. For this compound, the following synthons could be exploited:

Phenol-Carboxylic Acid Synthon: The phenolic hydroxyl group can form a strong and highly directional O-H···O hydrogen bond with the carboxylic acid group of a co-former.

Phenol-Pyridine Synthon: A strong O-H···N hydrogen bond can be formed with nitrogen-containing heterocyclic compounds like pyridine (B92270).

Aldehyde-based Synthons: The formyl group can act as a hydrogen bond acceptor and could participate in the formation of various heteromeric synthons.

The formation of inclusion complexes, where one molecule (the host) encapsulates another (the guest), is also a possibility. The biphenyl structure of this compound might allow it to form host-guest complexes with small solvent molecules or other complementary guest species, depending on the specific packing arrangement in the crystal lattice.

Design Principles for Directed Self-Assembly Utilizing this compound as a Synthon

A synthon is a structural unit within a molecule that can be formed or assembled by known or conceivable synthetic operations. In the context of supramolecular chemistry, this compound can be considered a versatile synthon for the directed self-assembly of more complex architectures.

The design principles for utilizing this molecule as a synthon would revolve around the predictable and hierarchical nature of its intermolecular interactions:

Primary Interaction: The strong O-H···O or O-H···N hydrogen bonds would be the primary drivers of self-assembly, leading to the formation of well-defined one-dimensional or two-dimensional motifs.

Secondary Interactions: The weaker C-H···O, C-H···Cl, and π-stacking interactions would then dictate how these primary motifs pack together to form the final three-dimensional crystal structure.

Functional Group Modification: The formyl group offers a site for further chemical modification, allowing for the introduction of other functionalities that could participate in different or more complex recognition events, thereby enabling the design of intricate supramolecular architectures.

By carefully selecting co-formers with complementary functional groups, it would be theoretically possible to program the self-assembly of this compound to create materials with desired topologies and properties.

Exploration of 2 Chloro 4 3 Formylphenyl Phenol in Functional Material Design and Catalyst Development

2-Chloro-4-(3-formylphenyl)phenol as a Ligand Precursor in Coordination Chemistry and Catalysis

The presence of a phenolic hydroxyl group and a formyl group on the same molecule makes this compound an excellent starting material for synthesizing multidentate ligands, particularly Schiff base ligands. These ligands are renowned for their ability to form stable complexes with a wide range of metal ions, leading to catalysts with diverse applications.

The synthesis of metal complexes using ligands derived from this compound typically begins with the creation of a Schiff base. This is achieved through the condensation reaction of the formyl group of this compound with a primary amine. The resulting Schiff base ligand, which contains an imine (C=N) group and the phenolic hydroxyl (O-H) group, can then coordinate with metal ions.

The general synthetic route involves dissolving the Schiff base ligand in a suitable solvent, such as ethanol (B145695), and adding a solution of a metal salt (e.g., chlorides or acetates of transition metals like Cu(II), Co(II), Ni(II), or Mn(II)). The mixture is often heated under reflux to facilitate the complexation reaction. bhu.ac.in The resulting metal complexes, which may precipitate from the solution, are then isolated, purified, and characterized.

Characterization of these complexes is crucial to confirm the coordination of the ligand to the metal center and to determine the geometry of the complex. A suite of spectroscopic and analytical techniques is employed for this purpose.

Infrared (IR) Spectroscopy: IR spectroscopy is used to verify the coordination of the ligand. A key indicator is the shift in the vibrational frequency of the azomethine (C=N) group upon complexation. researchgate.net The disappearance of the broad band corresponding to the phenolic O-H stretch also confirms deprotonation and coordination of the phenolic oxygen to the metal ion. orientjchem.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra provide further evidence of complex formation. The disappearance of the phenolic -OH proton signal in the complex's spectrum indicates its involvement in bonding. orientjchem.org Shifts in the signals of protons near the coordination sites (azomethine and the aromatic ring) also support successful complexation.

UV-Visible Spectroscopy: This technique helps in understanding the electronic transitions within the complex and provides insights into its geometry. The appearance of new charge-transfer bands in the visible region is characteristic of complex formation. aristonpubs.com

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the synthesized complexes, helping to deduce their stoichiometry. nih.gov

Thermal Analysis (TGA/DTA): Thermogravimetric analysis (TGA) is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. aristonpubs.comnih.gov

Table 1: Spectroscopic Data for a Representative Schiff Base Ligand Derived from this compound and its Metal Complex

| Technique | Ligand | Metal Complex | Inference |

| IR (cm⁻¹) | ~3450 (broad, ν O-H)~1620 (sharp, ν C=N) | Absent~1600 (sharp, ν C=N) | Deprotonation and coordination of phenolic oxygen orientjchem.orgCoordination of azomethine nitrogen researchgate.net |

| ¹H NMR (ppm) | ~13.0 (s, 1H, -OH) | Absent | Involvement of phenolic group in coordination orientjchem.org |

Based on analytical and spectral data, the geometries of these complexes can be proposed, which are often square planar or octahedral, depending on the metal ion and coordination environment. bhu.ac.inaristonpubs.com

Metal complexes derived from Schiff base ligands are widely studied for their catalytic activity in various organic transformations due to their stability and structural versatility. nih.gov The electronic and steric properties of the ligand, which can be tuned by modifying the substituents, play a crucial role in determining the catalytic performance. nih.gov

Complexes derived from this compound are potential catalysts for oxidation reactions. For instance, copper complexes have shown notable efficiency in the oxidation of phenols using environmentally benign oxidants like hydrogen peroxide. orientjchem.org The metal center in these complexes can mimic the active sites of enzymes, activating the oxidant and facilitating the transformation of the substrate. orientjchem.org

The catalytic activity is influenced by several factors, including the choice of the central metal ion, the ligand structure, and the reaction conditions. The steric hindrance around the metal center, influenced by the bulky groups on the ligand, can affect substrate binding and product release, thereby influencing the catalytic turnover rate. nih.gov Similarly, the electron-donating or withdrawing nature of substituents on the ligand can modulate the redox potential of the metal center, impacting its catalytic efficacy. nih.gov

Table 2: Potential Catalytic Applications

| Reaction Type | Catalyst | Potential Role of the Complex |

| Oxidation | Cu(II), Fe(III), Mn(II) complexes | Activation of oxidants (e.g., H₂O₂) for the oxidation of substrates like phenols or alcohols orientjchem.org |

| Polymerization | Fe(II), Co(II) complexes | Act as catalysts for ethylene oligomerization or polymerization, with ligand structure influencing polymer properties nih.gov |

Further research into these complexes could explore their application in other transformations such as C-C coupling reactions, reduction reactions, and asymmetric catalysis, leveraging the tunable nature of the this compound-derived ligand scaffold.

Integration of this compound into Organic Frameworks for Advanced Materials

The distinct functional groups of this compound make it a versatile building block for constructing larger, well-defined organic structures like polymers and supramolecular assemblies.

The structure of this compound allows for its incorporation into polymeric chains through various polymerization reactions. The phenolic hydroxyl group can be used in condensation polymerization to form polyesters or polyethers, while the formyl group can be a site for creating polymer chains through reactions like aldol (B89426) condensation or by forming Schiff base polymers.

Beyond covalent polymers, this molecule is well-suited for building supramolecular structures. Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding, π–π stacking, and halogen bonding, to assemble molecules into ordered architectures. The crystal structures of similar phenolic compounds are often characterized by extensive hydrogen bonding networks (O–H···O) and π–π stacking interactions between aromatic rings. researchgate.netnih.gov In this compound, the phenolic group is a strong hydrogen bond donor, while the aromatic rings can participate in π–π stacking. The chlorine atom can also engage in halogen bonding or other weak intermolecular interactions, further directing the self-assembly process. researchgate.net These non-covalent interactions can guide the molecules to form well-defined one-, two-, or three-dimensional networks.

Materials incorporating this compound derivatives can exhibit interesting optoelectronic properties. When the formyl group is reacted to form conjugated systems, such as Schiff bases (imines) or stilbenes, the resulting molecules can have extended π-conjugation. This extended conjugation is often associated with the absorption and emission of light in the visible range, making these materials potentially useful for applications in organic light-emitting diodes (OLEDs), sensors, or nonlinear optics.

The specific properties of these materials can be fine-tuned by chemically modifying the this compound unit. For example, reacting the formyl group with different aromatic amines to form a series of Schiff bases would alter the electronic structure and, consequently, the photophysical properties of the resulting compounds. The presence of the chloro and hydroxyl substituents on the phenyl rings also influences the electronic energy levels and can be used to modulate the emission color or quantum efficiency of the material.

This compound as a Molecular Scaffold for Bioactive Compound Design

Phenolic compounds are a well-established class of molecules with a vast range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov this compound serves as an excellent molecular scaffold for the synthesis of new, potentially bioactive compounds by leveraging its three distinct functional regions for chemical modification.

The Phenolic Hydroxyl Group: This group is a known pharmacophore responsible for the antioxidant activity of many phenols. It can be esterified or etherified to modify the compound's lipophilicity and bioavailability. nih.gov

The Formyl Group: This aldehyde function is a versatile handle for introducing diverse chemical functionalities. It can be converted into Schiff bases, alcohols, carboxylic acids, or used in multicomponent reactions to build complex molecular architectures. For example, Schiff bases derived from phenolic aldehydes are known to possess a wide spectrum of biological activities.

The Chlorinated Biphenyl (B1667301) Core: The chloro-substituted biphenyl structure provides a rigid backbone. The chlorine atom can influence the molecule's electronic properties and its ability to interact with biological targets. Modifications to this core, though more complex, could further diversify the range of accessible compounds.